molecular formula C23H18N2O B14547740 2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- CAS No. 62219-27-6

2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl-

Cat. No.: B14547740
CAS No.: 62219-27-6
M. Wt: 338.4 g/mol
InChI Key: KOPXJJABNFYJOS-UHFFFAOYSA-N
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Description

2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- is a complex organic compound with the molecular formula C22H16N2O. This compound features a pyridine ring, a pyran ring, and phenyl groups, making it a molecule of interest in various scientific fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyran intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include aromatic aldehydes, amines, and catalysts to facilitate the formation of the pyran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

62219-27-6

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-4,6-diphenylpyran-2-imine

InChI

InChI=1S/C23H18N2O/c1-17-9-8-14-24-23(17)25-22-16-20(18-10-4-2-5-11-18)15-21(26-22)19-12-6-3-7-13-19/h2-16H,1H3

InChI Key

KOPXJJABNFYJOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N=C2C=C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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